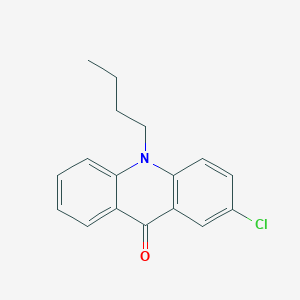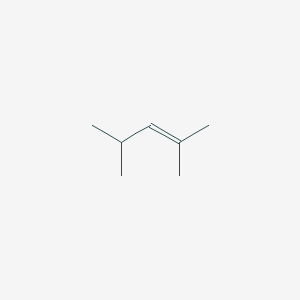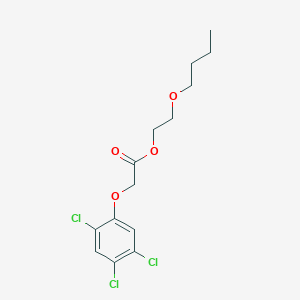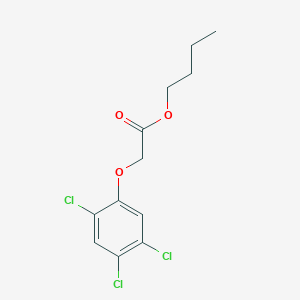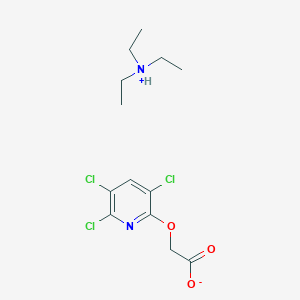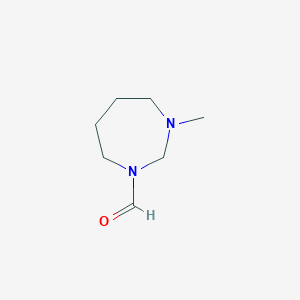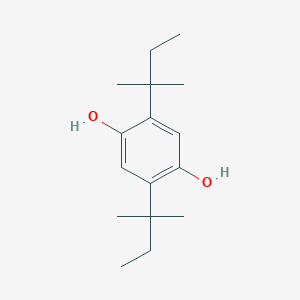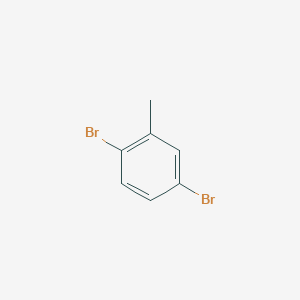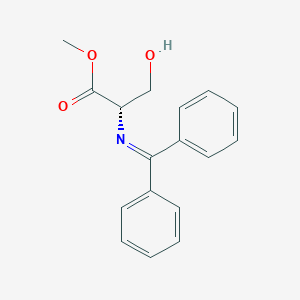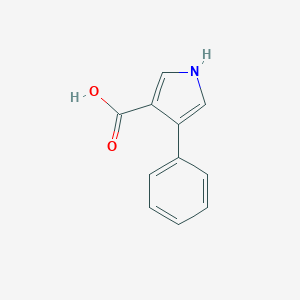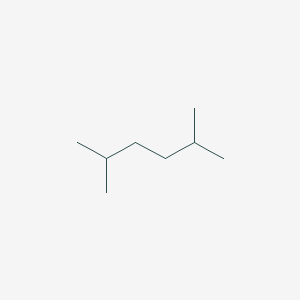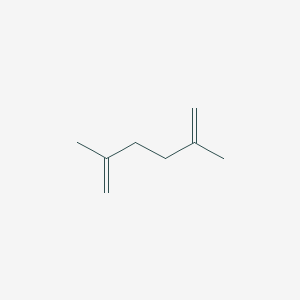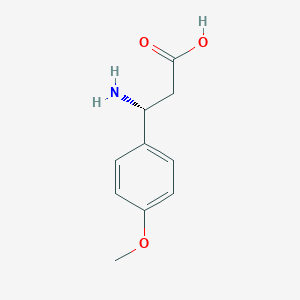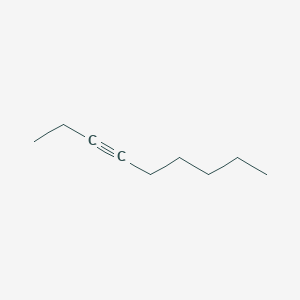
3-Nonyne
描述
3-Nonyne is an organic compound that belongs to the class of alkynes, which are hydrocarbons characterized by the presence of a carbon-carbon triple bond. The molecular formula for this compound is C₉H₁₆, indicating that it contains nine carbon atoms and sixteen hydrogen atoms. This compound is a colorless liquid at room temperature and has a characteristic sharp or pungent smell, typical of many alkynes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nonyne is typically carried out in a laboratory setting using organic chemistry methods. One common approach involves the dehydrohalogenation of a 1,2-dihaloalkane. In this process, a 1,2-dihaloalkane is reacted with a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne through the elimination of a hydrogen halide (HX), resulting in the formation of a triple bond between two carbon atoms .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of alkyne synthesis can be applied. Industrial production may involve large-scale dehydrohalogenation reactions or other catalytic processes designed to efficiently produce alkynes.
化学反应分析
3-Nonyne, like other alkynes, is highly reactive due to the presence of the carbon-carbon triple bond. This bond is relatively unstable and rich in electrons, making it a prime target for electrophilic reactions. Some common types of reactions that this compound undergoes include:
Hydrogenation:
Reagents and Conditions: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Major Products: The addition of hydrogen converts the triple bond into a single bond, forming nonane.
Halogenation:
Reagents and Conditions: Halogens such as chlorine (Cl₂) or bromine (Br₂) in an inert solvent.
Major Products: The addition of halogens across the triple bond forms dihaloalkanes.
Hydration:
Reagents and Conditions: Water (H₂O) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) and mercuric sulfate (HgSO₄).
Major Products: The addition of water forms ketones or aldehydes, depending on the specific conditions.
科学研究应用
3-Nonyne has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry:
Building Block: this compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology:
Bioconjugation: Alkynes like this compound are used in bioconjugation techniques, such as click chemistry, to label biomolecules for imaging and diagnostic purposes.
Medicine:
Drug Development: The reactivity of this compound makes it useful in the development of novel therapeutic agents and drug delivery systems.
Industry:
作用机制
The mechanism of action of 3-Nonyne is primarily based on its ability to participate in electrophilic addition reactions due to the electron-rich nature of the carbon-carbon triple bond. This reactivity allows this compound to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules.
相似化合物的比较
3-Nonyne can be compared with other alkynes, such as:
1-Nonyne (C₉H₁₆): Similar in structure but with the triple bond at the first carbon position.
2-Nonyne (C₉H₁₆): Similar in structure but with the triple bond at the second carbon position.
1-Octyne (C₈H₁₄): An alkyne with one fewer carbon atom.
1-Decyne (C₁₀H₁₈): An alkyne with one additional carbon atom.
The uniqueness of this compound lies in the specific position of the triple bond, which influences its reactivity and the types of reactions it can undergo.
属性
IUPAC Name |
non-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-5,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRDSRCWRHKEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174014 | |
| Record name | 3-Nonyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [TCI America MSDS] | |
| Record name | 3-Nonyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9661 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
20184-89-8 | |
| Record name | 3-Nonyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020184898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nonyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nonyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 3-nonyne and the aroma of food?
A1: Research indicates that this compound contributes to the unique aroma profile of certain foods. For instance, it has been identified as a volatile compound in longan seeds []. Furthermore, in a study focusing on oysters, this compound was linked to a "cucumber, marine odor" and was found to be particularly characteristic of oysters fed a diet of Tahitian isochrysis microalgae []. This suggests that the presence of this compound in food can be influenced by dietary factors.
Q2: Is there a known application for this compound in insect research?
A2: Yes, this compound has been utilized in the synthesis of insect pheromones. Specifically, it serves as a key precursor in the production of cis-15-henicosen-11-one, identified as the pheromone of the Douglas fir tussock moth []. This application highlights the potential of this compound in pest management strategies.
Q3: Has this compound been investigated for any pharmacological activity?
A3: While limited, there is early research exploring the pharmacological effects of this compound. A study conducted in 1950 examined a series of acetylenic carbinols, including this compound-2-ol []. Interestingly, in contrast to the hypnotic effects often observed with this class of compounds, this compound-2-ol exhibited stimulating properties. This finding suggests potential avenues for further investigation into the pharmacological applications of this compound derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


